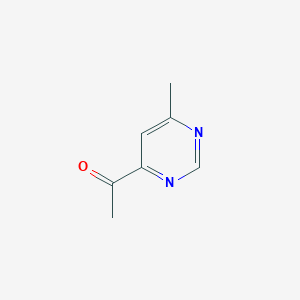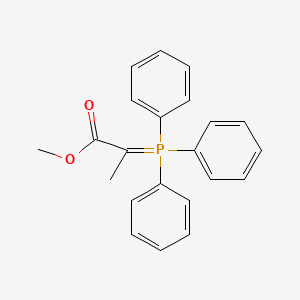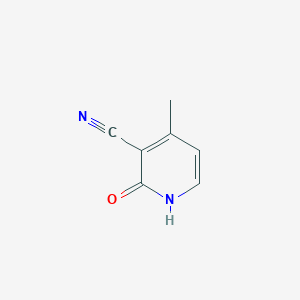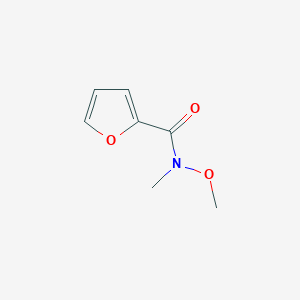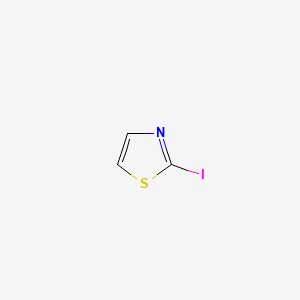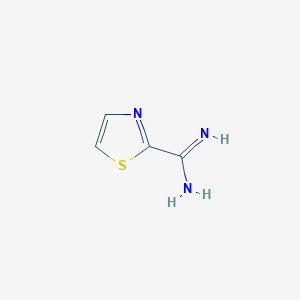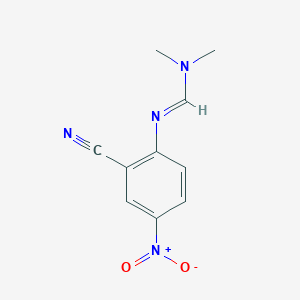
N-(Triisopropylsilyl)-3,4-dibromopyrrole
Übersicht
Beschreibung
- N-(Triisopropylsilyl)-3,4-dibromopyrrole is a chemical compound with the molecular formula C<sub>13</sub>H<sub>25</sub>Br<sub>2</sub>NSi.
- It contains a pyrrole ring substituted with two bromine atoms and a triisopropylsilyl group.
- The triisopropylsilyl (TIPS) group enhances stability and modifies reactivity.
Synthesis Analysis
- The synthesis of this compound involves introducing the TIPS-ethynyl group to a 3,4-dibromopyrrole precursor.
- The TIPS group suppresses reactivity, ensuring stability during synthesis.
Molecular Structure Analysis
- The compound’s structure includes a pyrrole ring, two bromine atoms, and the TIPS group.
- The TIPS-ethynyl group effectively protects the compound during reactions.
Chemical Reactions Analysis
- The TIPS-ethynyl group can be selectively modified using [4+2] Diels–Alder reactions.
- This post-modification strategy allows for versatile construction of spin-labelled molecules.
Physical And Chemical Properties Analysis
- Specific physical and chemical properties would require experimental data or computational analysis.
- Further characterization could involve techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Wissenschaftliche Forschungsanwendungen
Synthesis of Persistent Radicals
- Scientific Field: Organic Chemistry
- Application Summary: The TIPS group is used in the synthesis of persistent radicals, specifically a triisopropylsilylethynyl substituted tri (9-anthryl)methyl (TAntM) radical . This radical has extremely high stability in air for at least one month .
- Methods of Application: The TIPS-ethynyl group in this radical effectively suppresses its reactivity . Chemical modification of the radical using [4+2] Diels–Alder reaction proceeds even at room temperature . Because harsh conditions and metal-catalyzed reactions are not required, this post-modification strategy should be highly versatile for use in constructing unique spin-labelled molecules .
- Results: The TAntM radical prepared in this study showed extremely high stability in air for at least one month .
Construction of C(sp3)-N3 Bonds
- Scientific Field: Green Synthesis and Catalysis
- Application Summary: The TIPS group is involved in the synthesis methods of aliphatic azide involving free radical pathway . These methods include C(sp3)-H azidation, decarboxylative azidation, and difunctionalized azidation of olefins .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results or outcomes of these synthesis methods are not provided in the source .
Synthesis of Indenofluorenes
- Scientific Field: Organic Chemistry
- Application Summary: The TIPS group is used in the synthesis of indenofluorenes . These are solution-processable semiconductors, TIPS-IFDK and TIPS-IFDM, bearing (triisopropylsilyl)ethynyl end units .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The HOMO/LUMO energies of the new compounds are found to be −5.77/−3.65 eV and −5.84/−4.18 eV for TIPS-IFDK and TIPS-IFDM, respectively . Both semiconductors exhibit slightly S-shaped molecular frameworks with highly coplanar IFDK / IFDM π-cores .
Surface Functionalization
- Scientific Field: Surface Chemistry
- Application Summary: The TIPS group is used in the functionalization of N-heterocyclic carbene monolayers on Au surfaces . The TIPS group efficiently protected the alkyne and prevented its deprotonation during surface-anchoring .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results or outcomes of these synthesis methods are not provided in the source .
Dehydrogenative Protection of Amines
- Scientific Field: Organic Synthesis
- Application Summary: The TIPS group is used in the dehydrogenative N- ( (triisopropylsilyl)oxy)carbonyl (Tsoc) protection of amines .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results or outcomes of these synthesis methods are not provided in the source .
Synthesis of Oligothienoacenes
- Scientific Field: Organic Chemistry
- Application Summary: The TIPS group is used in the synthesis of oligothienoacenes . These are solution-processable semiconductors, TIPS-Tn-TIPS, bearing (triisopropylsilyl)ethynyl end units .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The HOMO/LUMO energies of the new compounds are found to be −5.77/−3.65 eV and −5.84/−4.18 eV for TIPS-IFDK and TIPS-IFDM, respectively . Both semiconductors exhibit slightly S-shaped molecular frameworks with highly coplanar IFDK / IFDM π-cores .
Post-Deposition C–C Coupling Reactions
- Scientific Field: Surface Chemistry
- Application Summary: The TIPS group is used in the functionalization of N-heterocyclic carbene monolayers on Au surfaces . The TIPS group efficiently protected the alkyne and prevented its deprotonation during surface-anchoring .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results or outcomes of these synthesis methods are not provided in the source .
Dehydrogenative N-((triisopropylsilyl)oxy)carbonyl (Tsoc) Protection of Amines
- Scientific Field: Organic Synthesis
- Application Summary: The TIPS group is used in the dehydrogenative N- ( (triisopropylsilyl)oxy)carbonyl (Tsoc) protection of amines .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results: The results or outcomes of these synthesis methods are not provided in the source .
Safety And Hazards
- N-(Triisopropylsilyl)-3,4-dibromopyrrole should be handled with care.
- Consult safety data sheets for specific precautions.
Zukünftige Richtungen
- Investigate potential applications of this compound in materials science, organic electronics, or spintronics.
- Explore modifications to enhance stability or reactivity.
Eigenschaften
IUPAC Name |
(3,4-dibromopyrrol-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23Br2NSi/c1-9(2)17(10(3)4,11(5)6)16-7-12(14)13(15)8-16/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHDLISQTHAFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Br2NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457113 | |
| Record name | N-(TRIISOPROPYLSILYL)-3,4-DIBROMOPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Triisopropylsilyl)-3,4-dibromopyrrole | |
CAS RN |
93362-54-0 | |
| Record name | N-(TRIISOPROPYLSILYL)-3,4-DIBROMOPYRROLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dibromo-1-[tris(propan-2-yl)silyl]-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





